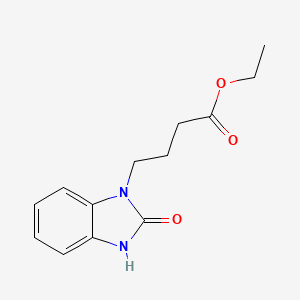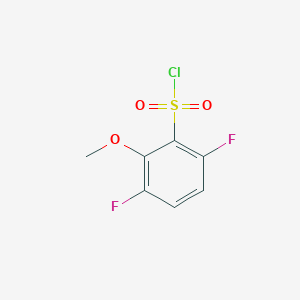
Creatinine-(methyl-13C)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Creatinine-(methyl-13C) is a labeled form of creatinine, where the methyl group contains the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Creatinine-(methyl-13C) typically involves the incorporation of carbon-13 into the methyl group of creatinine. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of creatinine .
Industrial Production Methods: Industrial production of Creatinine-(methyl-13C) involves large-scale synthesis using isotopically labeled precursors. The process is optimized to achieve high yields and purity, ensuring that the final product meets the required specifications for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Creatinine-(methyl-13C) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and understanding the biochemical behavior of creatinine in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of Creatinine-(methyl-13C) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes, such as specific temperature, pH, and solvent systems .
Major Products Formed: The major products formed from the reactions of Creatinine-(methyl-13C) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce creatinine derivatives with altered functional groups, while reduction reactions may lead to the formation of reduced forms of creatinine .
Applications De Recherche Scientifique
Creatinine-(methyl-13C) is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis of metabolic pathways. In chemistry, it is used to study reaction mechanisms and kinetics. In biology and medicine, it is employed to investigate renal function and muscle metabolism. Additionally, it has applications in industry for quality control and process optimization .
Mécanisme D'action
The mechanism of action of Creatinine-(methyl-13C) involves its incorporation into metabolic pathways, where it behaves similarly to natural creatinine. The carbon-13 isotope allows for detailed tracking using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in creatinine metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Creatinine-(methyl-d3)
- Creatinine-4,5-13C2-1-15N-(methyl-13C,d3)
- Creatine-(methyl-13C) monohydrate
Uniqueness: Creatinine-(methyl-13C) is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. Compared to other labeled compounds, it offers precise tracking and analysis capabilities, making it a valuable tool in various scientific studies .
Propriétés
Numéro CAS |
1173022-95-1 |
|---|---|
Formule moléculaire |
C4H7N3O |
Poids moléculaire |
114.11 g/mol |
Nom IUPAC |
2-imino-1-(113C)methylimidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1 |
Clé InChI |
DDRJAANPRJIHGJ-OUBTZVSYSA-N |
SMILES |
CN1CC(=O)N=C1N |
SMILES isomérique |
[13CH3]N1CC(=O)NC1=N |
SMILES canonique |
CN1CC(=O)NC1=N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045900.png)
![3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3045901.png)
![ethyl 3-cyclopropyl-2-(4-methoxyphenyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045904.png)
![1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3045907.png)
![Ethyl 7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3045909.png)
![3-Cyclopropyl-4-(difluoromethyl)-7-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B3045910.png)
![Methyl 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045911.png)

![[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol](/img/structure/B3045914.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B3045920.png)


